N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
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Overview
Description
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a pyrazinecarbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
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Step 1: Preparation of 2-pyrazinecarbohydrazide
- 2-Pyrazinecarboxylic acid is reacted with hydrazine hydrate in the presence of a catalyst to form 2-pyrazinecarbohydrazide.
- Reaction conditions: Reflux in ethanol for several hours.
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Step 2: Condensation Reaction
- 2-Pyrazinecarbohydrazide is then reacted with 2-chlorobenzaldehyde.
- Reaction conditions: Reflux in ethanol or methanol for several hours, followed by cooling and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors for the condensation reaction.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
N’-[(E)-1-(2-bromophenyl)ethylidene]-2-pyrazinecarbohydrazide: Similar structure but with a bromine atom instead of chlorine.
N’-[(E)-1-(2-methylphenyl)ethylidene]-2-pyrazinecarbohydrazide: Similar structure but with a methyl group instead of chlorine.
The uniqueness of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
Molecular Formula |
C13H11ClN4O |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-4-2-3-5-11(10)14)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI Key |
APVNQBKLKJNILM-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2Cl |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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